N-(3,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that your compound might interact with multiple targets in the body.
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, indole derivatives can interact with their targets to modulate their activity, which can lead to various biological effects .
Biochemical pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. Indole derivatives, due to their aromatic nature, might have good absorption and distribution characteristics .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-21-8-7-17(11-22(21)30-2)25-24(28)15-32-23-14-31-18(12-20(23)27)13-26-10-9-16-5-3-4-6-19(16)26/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFNHRYAYBEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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